molecular formula C11H12BrNO B2557485 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2090953-87-8

7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2557485
CAS RN: 2090953-87-8
M. Wt: 254.127
InChI Key: DOCUXUQKPHUZMC-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1-one, is a heterocyclic organic compound with a molecular formula of C10H11BrO. It belongs to the class of isoquinolines and is a widely studied compound due to its unique properties and applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research into bromo-isoquinoline derivatives, including those related to "7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one," has provided insights into synthetic pathways and structural properties. For instance, studies on bromo-isoquinolines have elucidated methods for their synthesis, such as the modification of existing synthetic routes to produce brominated derivatives with potential applications in medicinal chemistry and material science (Armengol, Helliwell, & Joule, 2000). These compounds are noted for their ability to form stable complexes and have unique crystal structures, offering insights into the interaction of brominated compounds with other molecules.

Photolabile Protecting Groups

Compounds related to "this compound" have been explored for their utility as photolabile protecting groups. Brominated hydroxyquinolines, for example, exhibit significant efficiency and sensitivity to multiphoton excitation, making them suitable for protecting biological messengers in in vivo studies. Their increased solubility and reduced fluorescence are advantageous for biological applications, suggesting that related bromo-isoquinoline derivatives could serve similar roles in protecting groups or probes in biochemical research (Fedoryak & Dore, 2002).

Potential in Medicinal Chemistry

The structural motifs of bromo-isoquinoline derivatives, including those resembling "this compound," have been investigated for their potential in medicinal chemistry. For example, the synthesis of quinoline and isoquinoline derivatives has been targeted for the development of new antiplasmodial drugs, showcasing the relevance of these compounds in designing novel therapeutics (Hostyn et al., 2005). This underscores the potential of bromo-isoquinoline derivatives in contributing to the discovery and development of new drugs.

Applications in Organic Synthesis

The chemistry of bromo-isoquinoline derivatives extends into applications in organic synthesis, where they serve as intermediates or reactants in the construction of complex molecular architectures. Studies have demonstrated the utility of these compounds in forming cation-anion complexes and engaging in reactions that lead to novel heterocyclic structures, which are of interest in developing new materials and pharmaceuticals (Davydov et al., 2009). The diversity in reactivity and application highlights the importance of bromo-isoquinoline derivatives in synthetic organic chemistry.

properties

IUPAC Name

7-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-3-4-8(12)5-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUXUQKPHUZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Br)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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